3-[4-(Sec-butyl)phenoxy]pyrrolidine
Overview
Description
3-[4-(Sec-butyl)phenoxy]pyrrolidine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a phenoxy group, which is further substituted with a sec-butyl group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Sec-butyl)phenoxy]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 4-(sec-butyl)phenol. This can be achieved through the alkylation of phenol with sec-butyl bromide in the presence of a base such as potassium carbonate.
Nucleophilic Substitution: The phenoxy intermediate is then reacted with pyrrolidine under nucleophilic substitution conditions. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydride to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Sec-butyl)phenoxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[4-(Sec-butyl)phenoxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(Sec-butyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring may participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[4-(tert-Butyl)phenoxy]pyrrolidine: Similar structure but with a tert-butyl group instead of a sec-butyl group.
3-[4-(Isopropyl)phenoxy]pyrrolidine: Contains an isopropyl group instead of a sec-butyl group.
3-[4-(Methyl)phenoxy]pyrrolidine: Contains a methyl group instead of a sec-butyl group.
Uniqueness
3-[4-(Sec-butyl)phenoxy]pyrrolidine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
3-(4-butan-2-ylphenoxy)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-3-11(2)12-4-6-13(7-5-12)16-14-8-9-15-10-14/h4-7,11,14-15H,3,8-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVXUXZEGMODPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273786 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946726-93-8 | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946726-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-(1-Methylpropyl)phenoxy]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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